- Preparation method of S-carvedilol, China, , ,

Cas no 95094-00-1 ((S)-Carvedilol)

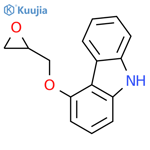

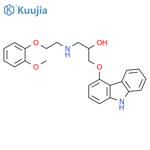

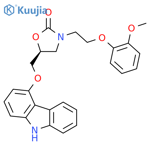

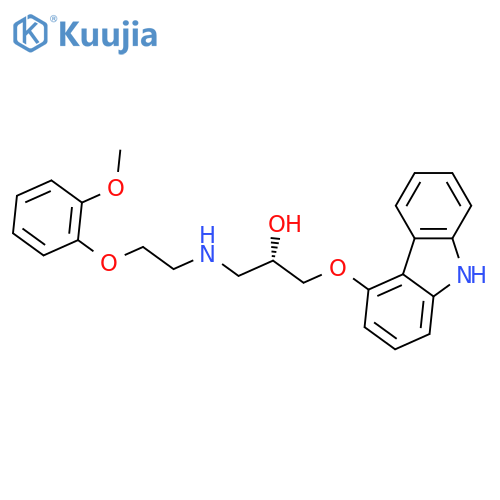

(S)-Carvedilol structure

상품 이름:(S)-Carvedilol

(S)-Carvedilol 화학적 및 물리적 성질

이름 및 식별자

-

- 2-Propanol,1-(9H-carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]-, (2S)-

- (S)-(-)-Carvedilol

- (2S)-1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol

- UNII-0K47UL67F2 component OGHNVEJMJSYVRP-KRWDZBQOSA-N

- (S)-Carvedilol

- (2S)-1-(9H-Carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol (ACI)

- 2-Propanol, 1-(9H-carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]-, (S)- (ZCI)

- (-)-Carvedilol

- (S)-1-(9H-carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol

- E78791

- AKOS030255655

- NS00116143

- 2-PROPANOL, 1-(9H-CARBAZOL-4-YLOXY)-3-((2-(2-METHOXYPHENOXY)ETHYL)AMINO)-, (2S)-

- GW13D96IND

- (2s)-1-(9h-carbazol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol

- AS-82016

- CS-0111827

- 95094-00-1

- S-(-)-Carvedilol

- (2s)-1-(8h-Carbazol-4-Yloxy)-3-[2-(2-Methoxyphenoxy)ethylamino]propan-2-Ol

- (S)-1-(9H-carbazol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol

- UNII-GW13D96IND

- DTXSID50241749

- OGHNVEJMJSYVRP-KRWDZBQOSA-N

- Q27279308

- BDBM50167072

- (S)-BM 14190

- Carvedilol, (-)-

- ARD193804

- SCHEMBL6430026

- HY-B0006B

- CHEMBL3799125

- 2-Propanol,1-(9H-carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]-,(2S)-

-

- MDL: MFCD00869664

- 인치: 1S/C24H26N2O4/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20/h2-12,17,25-27H,13-16H2,1H3/t17-/m0/s1

- InChIKey: OGHNVEJMJSYVRP-KRWDZBQOSA-N

- 미소: O(C1C=CC=C2C=1C1C=CC=CC=1N2)C[C@@H](O)CNCCOC1C=CC=CC=1OC

계산된 속성

- 정밀분자량: 406.189257g/mol

- 표면전하: 0

- XLogP3: 4.2

- 수소 결합 공급체 수량: 3

- 수소 결합 수용체 수량: 5

- 회전 가능한 화학 키 수량: 10

- 동위원소 질량: 406.189257g/mol

- 단일 동위원소 질량: 406.189257g/mol

- 수소 결합 토폴로지 분자 극성 표면적: 75.7Ų

- 중원자 수량: 30

- 복잡도: 508

- 동위원소 원자 수량: 0

- 원자 구조의 중심 수량을 확정하다.: 1

- 정의되지 않은 원자 구성 센터 수: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 총 키 단위 수량: 1

실험적 성질

- 색과 성상: 무색 결정 고체

- 밀도: 1.25

- 융해점: 114-115°C

- 비등점: 655.2 °C at 760 mmHg

- 플래시 포인트: 350.1 °C

- 굴절률: 1.657

- PSA: 75.74000

- LogP: 4.12890

(S)-Carvedilol 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | AS-82016-0.25g |

(2s)-1-(9h-carbazol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol |

95094-00-1 | >95% | 0.25g |

£544.00 | 2025-02-08 | |

| ChemScence | CS-0111827-10mg |

(S)-Carvedilol |

95094-00-1 | 99.25% | 10mg |

$820.0 | 2021-09-02 | |

| TRC | C184635-50mg |

(S)-(-)-Carvedilol |

95094-00-1 | 50mg |

$ 1774.00 | 2023-09-08 | ||

| TRC | C184635-2mg |

(S)-(-)-Carvedilol |

95094-00-1 | 2mg |

$ 164.00 | 2023-04-18 | ||

| TRC | C184635-25mg |

(S)-(-)-Carvedilol |

95094-00-1 | 25mg |

$ 1024.00 | 2023-04-18 | ||

| 1PlusChem | 1P006QA6-5mg |

(2s)-1-(9h-carbazol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol |

95094-00-1 | 99% | 5mg |

$586.00 | 2024-04-19 | |

| A2B Chem LLC | AD13198-10mg |

(2s)-1-(9h-carbazol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol |

95094-00-1 | 99% | 10mg |

$215.00 | 2024-07-18 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY283162-0.1g |

(S)-(-)-Carvedilol |

95094-00-1 | ≥95% | 0.1g |

¥2678.00 | 2024-07-09 | |

| Aaron | AR006QII-5mg |

(2s)-1-(9h-carbazol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol |

95094-00-1 | 98% | 5mg |

$1212.00 | 2025-01-23 | |

| A2B Chem LLC | AD13198-100mg |

(2s)-1-(9h-carbazol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol |

95094-00-1 | 99% | 100mg |

$935.00 | 2024-07-18 |

(S)-Carvedilol 합성 방법

합성회로 1

반응 조건

1.1 Solvents: Ethanol ; 1 h, rt → 80 °C

참조

합성회로 2

반응 조건

1.1 Solvents: Isopropanol ; 5 h, reflux

참조

- Drug repurposing and rediscovery: Design, synthesis and preliminary biological evaluation of 1-arylamino-3-aryloxypropan-2-ols as anti-melanoma agents, Bioorganic & Medicinal Chemistry, 2020, 28(9),

합성회로 3

반응 조건

1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Palladium , Water Solvents: Ethanol ; 10 min, 20 - 30 °C; 1.5 h, 25 °C

참조

- Preparation of carvedilol, European Patent Organization, , ,

합성회로 4

반응 조건

참조

- Process for the preparation of highly optical pure carvedilol, United States, , ,

합성회로 5

반응 조건

1.1 Solvents: Isopropanol ; 1 h, rt → 90 °C

참조

- Process for preparation of (S)-carvedilol, China, , ,

합성회로 6

반응 조건

1.1 Solvents: Isopropanol ; 4 h, rt → reflux

참조

- Hybridization of β-Adrenergic Agonists and Antagonists Confers G Protein Bias, Journal of Medicinal Chemistry, 2019, 62(10), 5111-5131

합성회로 7

반응 조건

참조

- Optically active R- and S-carbazole derivatives, Federal Republic of Germany, , ,

합성회로 8

반응 조건

1.1 Catalysts: Palladium , Carbon Solvents: Ethanol , Water

1.2 Reagents: Hydrazine hydrate (1:1)

1.2 Reagents: Hydrazine hydrate (1:1)

참조

- Intermediates for preparing the R- or S- enantiomer and N-benzyl derivatives of 1-[9'H-carbazol-4'-yloxy]-3-[2"-(2"'-methoxyphenoxy)ethylamino]propan-2-ol [carvedilol], European Patent Organization, , ,

합성회로 9

반응 조건

참조

- Synthesis, analytical characterization and capillary electrophoretic use of the single-isomer heptakis-(6-O-sulfobutyl)-beta-cyclodextrin, Journal of Chromatography A, 2017, 1514, 127-133

합성회로 10

반응 조건

1.1 Reagents: Potassium carbonate Solvents: Ethanol ; 16 h, reflux; reflux → rt

1.2 Reagents: Potassium hydroxide Solvents: Water ; 6 h, reflux

1.2 Reagents: Potassium hydroxide Solvents: Water ; 6 h, reflux

참조

- Process for preparation of optically pure carvedilol, World Intellectual Property Organization, , ,

합성회로 11

반응 조건

참조

- Process for the preparation of carvedilol or its enantiomers from the ring-opening reaction of 4-(2,3-epoxypropoxy)carbazole or its enantiomers with an excess of 2-(2-methoxyphenoxy)ethylamine in ethyl acetate as the reaction solvent, World Intellectual Property Organization, , ,

합성회로 12

반응 조건

1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 30 °C; 30 °C → reflux; 12 h, reflux

참조

- Synthesis of racemic and chiral carvedilol starting from corresponding 5-(chloromethyl)oxazolidin-2-one, Indian Journal of Chemistry, 2012, (9), 1430-1435

합성회로 13

반응 조건

참조

- A process for preparation of 1-[9H-carbazol-4-yloxy]-3-[[2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol, World Intellectual Property Organization, , ,

합성회로 14

반응 조건

1.1 Solvents: Isopropanol ; 2 h, reflux

참조

- Synthesis of Glycoborine, Glybomine A and B, the Phytoalexin Carbalexin A and the β-Adrenoreceptor Antagonists Carazolol and Carvedilol, Chemistry - A European Journal, 2016, 22(47), 16897-16911

합성회로 15

반응 조건

1.1 Solvents: Ethanol ; 19 h, 45 °C

참조

- Preparation of carbazole derivatives as selective β3 adrenergic agonists, World Intellectual Property Organization, , ,

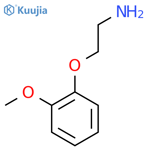

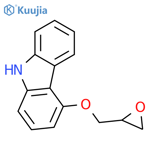

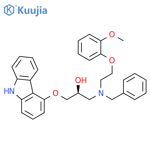

(S)-Carvedilol Raw materials

- (S)-(+)-4-(2,3-Epoxypropoxy)carbazole

- 4-(2,3-Epoxypropoxy)carbazole

- Carvedilol

- (2S)-1-(9H-Carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl](phenylmethyl)amino]-2-propanol

- (5S)-3-[2-(2-Methoxyphenoxy)ethyl]-5-[[(methylsulfonyl)oxy]methyl]-2-oxazolidinone

- 2-(2-Aminoethoxy)anisole

- 4-Hydroxy Carbazole

(S)-Carvedilol Preparation Products

(S)-Carvedilol 관련 문헌

-

Dóra Csicsák,Enik? Borbás,Szabina Kádár,Petra T?zsér,Péter Bagi,Hajnalka Pataki,Bálint Sinkó,Krisztina Takács-Novák,Gergely V?lgyi New J. Chem. 2021 45 11618

-

Hemant Gadape,Kalpesh Parikh Anal. Methods 2011 3 2341

-

Yahong Sun,Nan Li,Mingliang Zhang,Wei Zhou,Jinghe Yuan,Rong Zhao,Jimin Wu,Zijian Li,Youyi Zhang,Xiaohong Fang Chem. Commun. 2016 52 7086

-

Mariangela Raimondo,Anna Borioni,Francesca Prestinaci,Isabella Sestili,Maria Cristina Gaudiano Anal. Methods 2022 14 1396

-

Hassan Sereshti,Sadjad Bakhtiari RSC Adv. 2016 6 75757

95094-00-1 ((S)-Carvedilol) 관련 제품

- 142227-51-8(5’-Hydroxyphenyl Carvedilol)

- 142227-49-4(4’-Hydroxyphenyl Carvedilol)

- 146574-43-8(3-Hydroxy Carvedilol)

- 918903-20-5(Carvedilol Bis-carbazole)

- 123372-14-5((R)-(+)-O-Desmethyl Carvedilol)

- 1261395-96-3(4-Hydroxycarvedilol D5)

- 95093-99-5((R)-Carvedilol)

- 929106-58-1(Carvedilol-d5)

- 72956-44-6(O-Desmethyl Carvedilol)

- 123372-13-4((S)-(-)-O-Desmethyl Carvedilol)

추천 공급업체

Amadis Chemical Company Limited

(CAS:95094-00-1)(S)-Carvedilol

순결:99%/99%/99%

재다:0.1g/0.25g/1g

가격 ($):336.0/395.0/571.0